molecular formula C10H9NO2 B8805532 2-Methoxy-4-(oxiran-2-yl)benzonitrile

2-Methoxy-4-(oxiran-2-yl)benzonitrile

Cat. No.: B8805532
M. Wt: 175.18 g/mol
InChI Key: ZHJZZQRBOUWVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(oxiran-2-yl)benzonitrile is an aromatic nitrile derivative featuring a methoxy group at the 2-position and an epoxide (oxiran) moiety at the 4-position of the benzene ring. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-methoxy-4-(oxiran-2-yl)benzonitrile

InChI

InChI=1S/C10H9NO2/c1-12-9-4-7(10-6-13-10)2-3-8(9)5-11/h2-4,10H,6H2,1H3

InChI Key

ZHJZZQRBOUWVQI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CO2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Yield Applications/Reactivity References
2-Methoxy-4-(oxiran-2-yl)benzonitrile C₁₀H₉NO₂ 175.18 Methoxy, oxiran Epoxidation with trimethylsulfonium iodide 31% Drug intermediates, ring-opening
2-Methoxy-4-(trifluoromethyl)benzonitrile C₉H₆F₃NO 201.15 Methoxy, trifluoromethyl Nucleophilic substitution/fluorination N/A Agrochemicals, pharmaceuticals
4-Methoxy-2-methylbenzonitrile C₉H₉NO 147.17 Methoxy, methyl Alkylation of 2-hydroxybenzonitrile N/A Organic synthesis building block
3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile C₁₂H₁₃NO₂ 203.24 Dimethyl, oxiran-methoxy Epoxidation of allyl ether precursors N/A Reactive intermediates
2-Ethyl-4-[(phenylmethyl)oxy]benzonitrile C₁₆H₁₅NO 237.30 Ethyl, benzyloxy Alkylation with 4-(bromomethyl)pyridine N/A Antihypertensive drug synthesis

Research Findings and Challenges

  • Synthetic Challenges :

    • Epoxidation reactions (e.g., for this compound) require strict temperature control (0–20°C) and inert atmospheres to prevent side reactions .
    • The methyl and trifluoromethyl analogs are more straightforward to synthesize due to the stability of their substituents .
  • Applications in Drug Discovery: Epoxide-containing compounds serve as precursors for antimicrobial agents (e.g., via reaction with 4-aminobenzonitrile ). Benzyloxy and trifluoromethyl derivatives are prevalent in antihypertensive and antifungal drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.